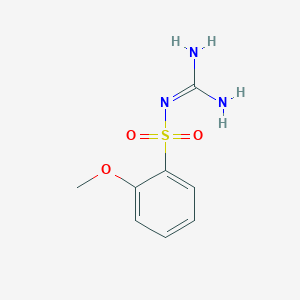
2-(2-Methoxyphenyl)sulfonylguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxyphenyl)sulfonylguanidine is an organic compound that belongs to the class of sulfonylguanidines. These compounds are known for their diverse chemical and biological properties. The presence of the methoxy group on the phenyl ring and the sulfonylguanidine moiety makes this compound particularly interesting for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)sulfonylguanidine typically involves the reaction of sulfonamides with ureas. One common method is the direct condensation of sulfonamides and ureas in the presence of phosphoryl chloride under basic conditions. This method is known for its simplicity and efficiency, allowing the preparation of N-sulfonylguanidines at room temperature with good to excellent yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The choice of reagents and catalysts, as well as the control of reaction parameters, are crucial for the successful industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)sulfonylguanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonyl derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized phenyl derivatives.
Scientific Research Applications
2-(2-Methoxyphenyl)sulfonylguanidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions. Its sulfonylguanidine moiety is known to interact with various biological targets.
Medicine: Research into its potential therapeutic applications is ongoing. It may have potential as a drug candidate for certain diseases due to its biological activity.
Industry: The compound is used in the development of new materials and catalysts. Its chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)sulfonylguanidine involves its interaction with specific molecular targets. The sulfonylguanidine moiety can form hydrogen bonds and electrostatic interactions with proteins and enzymes. This interaction can inhibit the activity of certain enzymes, leading to various biological effects. The methoxy group on the phenyl ring can also influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyphenyl)guanidine: Lacks the sulfonyl group, which affects its chemical and biological properties.
2-(2-Methoxyphenyl)sulfonamide: Contains a sulfonamide group instead of a sulfonylguanidine moiety.
2-(2-Methoxyphenyl)urea: Has a urea group instead of a sulfonylguanidine moiety.
Uniqueness
2-(2-Methoxyphenyl)sulfonylguanidine is unique due to the presence of both the methoxy group and the sulfonylguanidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from similar compounds.
Properties
Molecular Formula |
C8H11N3O3S |
|---|---|
Molecular Weight |
229.26 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)sulfonylguanidine |
InChI |
InChI=1S/C8H11N3O3S/c1-14-6-4-2-3-5-7(6)15(12,13)11-8(9)10/h2-5H,1H3,(H4,9,10,11) |
InChI Key |
YKUXPRROFOHHDO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-Chloro-5-nitrophenyl)methyl]-4-propan-2-ylpiperazine](/img/structure/B13880863.png)
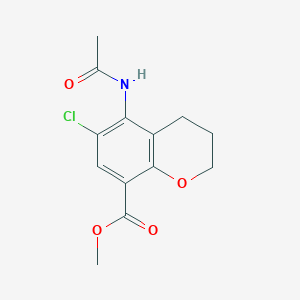
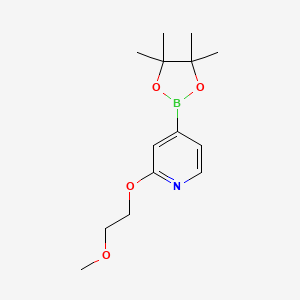
![1-[4-[5-Chloro-2-(piperazin-1-ylmethyl)phenyl]piperazin-1-yl]ethan-1-one](/img/structure/B13880888.png)



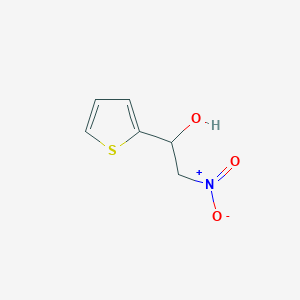
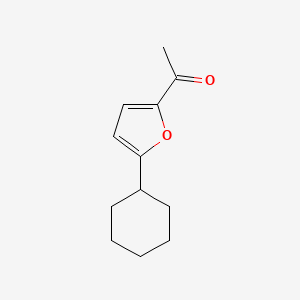

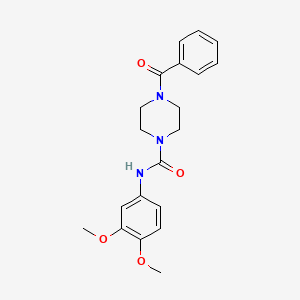
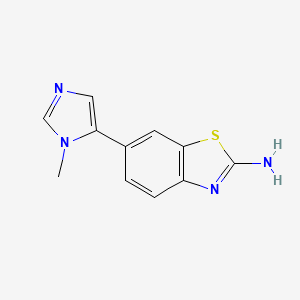
![3-Bromo-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole](/img/structure/B13880939.png)
